Intramolecular H-Bond Locks (Z)-Stereochemistry
For over a century, 3-amino-2-cyanoacrylates were erroneously assigned the (E)-configuration in the literature. A comprehensive 2025 study combining NMR spectroscopy and quantum mechanical calculations definitively established that ethyl 3-amino-2-cyanoprop-2-enoate adopts the (Z)-configuration, stabilized by a single intramolecular N–H···O hydrogen bond between the amino proton and the ester carbonyl oxygen [1]. This intramolecular hydrogen bond effectively locks the molecule in a single, rigid conformation. The historically misassigned (E)-configuration—which lacks this intramolecular hydrogen bond stabilization—would exist as a conformationally flexible ensemble rather than a single well-defined geometry. This stereochemical assignment is not merely academic: the locked (Z)-conformation preorganizes the molecule for specific cycloaddition and cyclocondensation trajectories that conformationally flexible (E)-analogs or ethoxy-substituted derivatives cannot reproduce, directly dictating regiochemical outcomes in heterocycle synthesis.
| Evidence Dimension | Double-bond stereochemical configuration and conformational rigidity |
|---|---|
| Target Compound Data | (Z)-configuration; single conformation locked by intramolecular N–H···O hydrogen bond; E-stereoisomer not observed under ambient conditions |
| Comparator Or Baseline | Historically misassigned (E)-configuration: no possibility of intramolecular N–H···O hydrogen bond; would yield a conformationally flexible ensemble |
| Quantified Difference | Qualitative but definitive: (Z)-isomer is the exclusive thermodynamically stable form; (E)-isomer does not exist as an isolable species under standard conditions |
| Conditions | NMR spectroscopy (¹H, ¹³C, NOESY) in solution; quantum mechanical calculations (DFT) at the B3LYP/6-311++G(d,p) level; X-ray crystallography |
Why This Matters
Procurement of ethyl 3-amino-2-cyanoprop-2-enoate with verified (Z)-stereochemistry ensures that the building block possesses the correct preorganized geometry required for stereospecific downstream transformations; sourcing from suppliers that do not specify stereochemistry risks receiving material that does not conform to the structurally characterized active form.
- [1] Donau, S. S.; Bechmann, M.; Müller, N. E.; Nielsen, T. T.; Wimmer, R. (Z), Not (E) – An End to a Century of Confusion about the Double‐Bond Stereoisomers of 3‐Amino‐2‐cyanoacrylates. Chemistry – A European Journal 2025, e202500123. View Source
